5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol
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Overview
Description
5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribitol backbone are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted reactions.
Formation of Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.
Isopropylidene Protection: The 2,3-hydroxyl groups are protected using isopropylidene to form a cyclic acetal.
Introduction of Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, typically using a cyanomethylating agent such as cyanomethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, or reduce the cyanomethyl group to a primary amine.
Substitution: The protected hydroxyl groups can be deprotected and substituted with various functional groups, allowing for further derivatization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound could be used as probes or inhibitors for studying enzyme activity, particularly those involved in carbohydrate metabolism.
Medicine
In medicinal chemistry, the compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the development of antiviral or anticancer drugs.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyanomethyl group could interact with nucleophilic sites on proteins or other biomolecules, leading to covalent modification.
Comparison with Similar Compounds
Similar Compounds
5-o-Tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
5-o-Tert-butyldimethylsilyl-n-methyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol: Contains a methyl group instead of a cyanomethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of the cyanomethyl group in 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol makes it particularly unique, as this group can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions
Properties
Molecular Formula |
C16H30N2O3Si |
---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-5-yl]acetonitrile |
InChI |
InChI=1S/C16H30N2O3Si/c1-15(2,3)22(6,7)19-11-12-14-13(10-18(12)9-8-17)20-16(4,5)21-14/h12-14H,9-11H2,1-7H3 |
InChI Key |
LIGHUKCDRWACLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC#N)C |
Origin of Product |
United States |
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